molecular formula C27H42O4 B1680278 Ruscogenin CAS No. 472-11-7

Ruscogenin

Cat. No.: B1680278
CAS No.: 472-11-7
M. Wt: 430.6 g/mol
InChI Key: QMQIQBOGXYYATH-IDABPMKMSA-N
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Description

Mechanism of Action

Target of Action

Ruscogenin, a natural steroidal sapogenin, has been found to target several key proteins and pathways in the body. It has been shown to interact with Non-muscle Myosin Heavy Chain IIA (NMMHC IIA) , Toll-Like Receptor 4 (TLR4) , and Nuclear Factor Kappa B (NF-κB) . These targets play crucial roles in inflammation, immune response, and cellular homeostasis.

Mode of Action

This compound exerts its effects by modulating the activity of its targets. It has been shown to suppress TXNIP/NLRP3 inflammasome activation and the MAPK pathway , which are involved in inflammation and cellular stress responses. Furthermore, it inhibits the dissociation of NMMHC IIA from TLR4, thereby suppressing the activation of the Src signaling pathway downstream of TLR4 .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to alleviate myocardial ischemia-induced ferroptosis through the activation of BCAT1/BCAT2 . This leads to the activation of the Keap1/Nrf2/HO-1 pathway , which plays a key role in cellular defense against oxidative stress .

Pharmacokinetics

A study has developed a quantitative determination of this compound with an indirect enzyme-linked immunosorbent assay (elisa), which could be used for future pharmacokinetic studies .

Result of Action

This compound has been shown to have significant anti-inflammatory and anti-thrombotic activities . It can alleviate symptoms of myocardial ischemia, reduce the release of inflammatory cytokines, and restore the integrity of the intestinal epithelial barrier . In addition, it has been found to decrease brain infarction and edema, improve neurological deficits, and upregulate the expression of tight junctions in cerebral ischemia-reperfusion injury .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of oxygen-glucose deprivation can enhance the cardioprotective effects of this compound . .

Biochemical Analysis

Biochemical Properties

Ruscogenin interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with nitric oxide synthase 1 (NOS1/neuronal NOS), malondialdehyde (MDA), and intercellular adhesion molecule 1 (ICAM-1) . It also interacts with enzymes involved in the inflammatory response, such as caspase-1 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to increase cell viability and trans-endothelial electrical resistance (TEER) value, decrease sodium fluorescein leakage, and modulate the expression of tight junctions in oxygen-glucose deprivation/reoxygenation (OGD/R)-induced mouse brain microvascular endothelial cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It has been shown to inhibit the expression of interleukin-1β (IL-1β) and caspase-1, and markedly suppress the expression of Nucleotide-binding domain (NOD)-like receptor family, pyrin domain containing 3 (NLRP3) and thiredoxin-interactive protein (TXNIP) in vivo and in vitro . Furthermore, this compound decreases reactive oxygen species (ROS) generation and inhibits the mitogen-activated protein kinase (MAPK) pathway in OGD/R-induced mouse brain microvascular endothelial cells .

Temporal Effects in Laboratory Settings

Administration of this compound during 17:00-19:00 had better preventive effect than other three time points, reduced cerebral infarcted volume, ameliorated the behavior score and upregulated the mRNA and protein expression of Per1, Bmal1, Clock, Rev-erbα, transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2), heme oxygenase-1 (HO-1), quinone oxidoreductase 1 (NQO1) .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study on ulcerative colitis in mice, it was found that this compound treatment attenuated the symptoms of ulcerative colitis, reduced the release of inflammatory cytokines and the expression of pyroptosis-associated proteins, and restored the integrity of the intestinal epithelial barrier in colon tissue in mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it has been found to activate BCAT1/BCAT2, which could alleviate myocardial ischemia-induced ferroptosis through the activation of the Keap1/Nrf2/HO-1 pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ruscogenin can be synthesized through various chemical processes, often involving the hydrolysis of its glycoside precursors. The synthetic routes typically include:

    Hydrolysis: The glycosides are hydrolyzed under acidic or enzymatic conditions to yield this compound.

    Oxidation and Reduction: These reactions are used to modify the functional groups on the steroid backbone to achieve the desired structure.

Industrial Production Methods: Industrial production of this compound primarily involves extraction from natural sources. The process includes:

Chemical Reactions Analysis

Types of Reactions: Ruscogenin undergoes several types of chemical reactions, including:

    Oxidation: Converts hydroxyl groups to ketones or aldehydes.

    Reduction: Reduces ketones or aldehydes back to hydroxyl groups.

    Substitution: Involves the replacement of functional groups with others, such as halogenation.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which can be further utilized in medicinal chemistry .

Scientific Research Applications

Ruscogenin has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other steroidal compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating inflammation, thrombosis, and other conditions.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals

Comparison with Similar Compounds

Ruscogenin is unique among steroidal sapogenins due to its specific molecular structure and pharmacological properties. Similar compounds include:

    Diosgenin: Another steroidal sapogenin with similar anti-inflammatory properties.

    Hecogenin: Known for its anti-cancer and anti-inflammatory activities.

    Sarsasapogenin: Exhibits neuroprotective and anti-inflammatory effects.

This compound stands out due to its potent anti-thrombotic activity and specific inhibition of the TXNIP/NLRP3 inflammasome .

Properties

IUPAC Name

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h5,15-16,18-24,28-29H,6-14H2,1-4H3/t15-,16+,18-,19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQIQBOGXYYATH-IDABPMKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401019319
Record name Ruscogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401019319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

472-11-7
Record name Ruscogenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=472-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ruscogenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ruscogenin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15830
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ruscogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401019319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (25R)-spirost-5-ene-1β,3β-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.772
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name RUSCOGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXI92R2VUJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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